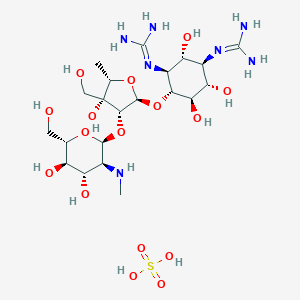
4,4'-Diméthyl-2,2'-bipyridine
Vue d'ensemble
Description
4,4’-Dimethyl-2,2’-bipyridine: is an organic compound with the molecular formula C₁₂H₁₂N₂ . It is a derivative of bipyridine, where two methyl groups are attached to the 4 and 4’ positions of the bipyridine structure. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. It is widely used in coordination chemistry, materials science, and as a building block for the synthesis of more complex molecules .
Applications De Recherche Scientifique
4,4’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It is used in the synthesis of metal-based drugs and as a probe in biochemical assays.
Mécanisme D'action
Target of Action
4,4’-Dimethyl-2,2’-bipyridine, also known as 4,4’-Dimethyl-2,2’-bipyridyl, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is typically used as a starting material for the synthesis of organometallic photosensitizer dyes in the development of dye-sensitized solar cells (DSSCs) . Therefore, its primary targets are the metal centers in coordinative compounds .
Mode of Action
The compound acts as a ligand, forming complexes with transition metals . It is a strong chelating ligand for metal centers in coordinative compounds . The organometallic compound of 4,4’-dimethyl-2,2’-bipyridyl increases the bridging ligand lengths resulting in a greater electron-hole separation effect in DSSCs .
Biochemical Pathways
The compound is involved in the light harvesting pathway of DSSCs . It contributes to the efficient light harvesting of these novel dyes and the improved charge transfer dynamics at TiO2–dye and dye–hole transport interfaces .
Result of Action
The result of the action of 4,4’-Dimethyl-2,2’-bipyridine is the formation of complexes with transition metals, which are used in the development of DSSCs . These complexes contribute to efficient light harvesting and improved charge transfer dynamics, enhancing the overall efficiency of DSSCs .
Action Environment
The action of 4,4’-Dimethyl-2,2’-bipyridine is influenced by environmental factors such as temperature and light conditions, which can affect the efficiency of light harvesting and charge transfer in DSSCs
Analyse Biochimique
Biochemical Properties
4,4’-Dimethyl-2,2’-bipyridine plays a significant role in biochemical reactions. It is used for the determination of ferrous and cyanide compounds
Cellular Effects
It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4,4’-Dimethyl-2,2’-bipyridine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , where 4-bromo-2-methylpyridine is reacted with 4-methylpyridine-2-boronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of 4,4’-Dimethyl-2,2’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of 4,4’-Dimethyl-2,2’-bipyridine.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Lacks the methyl groups, making it less sterically hindered and more flexible in coordination.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups instead of methyl groups, which can influence its electronic properties and solubility.
6,6’-Dimethyl-2,2’-bipyridine: Methyl groups are positioned differently, affecting the steric and electronic environment around the metal center.
Uniqueness: 4,4’-Dimethyl-2,2’-bipyridine is unique due to the presence of methyl groups at the 4 and 4’ positions, which provide steric hindrance and can influence the coordination environment and reactivity of the metal complexes it forms. This makes it particularly useful in applications where specific electronic and steric properties are desired .
Propriétés
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPGPQJFYXNFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061552 | |
| Record name | 4,4'-Dimethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale orange crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Dimethyl-2,2'-dipyridyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1134-35-6 | |
| Record name | 4,4′-Dimethyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1134-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dimethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dimethyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Dimethyl-2,2′-bipyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79UAE6A72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-Dimethyl-2,2'-bipyridine?
A1: 4,4'-Dimethyl-2,2'-bipyridine has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize dmbpy complexes?
A2: Researchers frequently utilize a combination of techniques including UV-Vis, FTIR, NMR (1H and 19F), and Raman spectroscopy to characterize dmbpy complexes. These techniques provide valuable information about the electronic structure, bonding modes, and geometric arrangements within the complexes. [, , , , , , , , , ]
Q3: How does dmbpy interact with metal centers in catalytic systems?
A3: Dmbpy typically acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. This interaction forms stable metal complexes often employed as catalysts in various reactions. [, , , , ]
Q4: What types of catalytic reactions utilize dmbpy-containing complexes?
A4: Dmbpy-containing complexes have demonstrated catalytic activity in various reactions, including alkane oxidation, CO2 reduction, and hydrogen evolution. [, , , , , ]
Q5: What is the role of dmbpy in the photocatalytic reduction of CO2 by rhenium tricarbonyl catalysts?
A5: In rhenium-based CO2 reduction catalysts, dmbpy acts as a supporting ligand, influencing the electronic properties of the metal center and its reactivity towards CO2. Studies suggest that a key step involves the formation of a rhenium carboxylate dimer, [Re(dmbpy)(CO)3]2(OCO), which facilitates CO2 insertion and subsequent CO release. [, ]
Q6: How does the structure of dmbpy affect its catalytic activity?
A6: While dmbpy is a versatile ligand, structural modifications, such as the introduction of electron-withdrawing or electron-donating groups, can impact the electronic properties and steric hindrance around the metal center, ultimately influencing the catalytic activity, selectivity, and stability of the resulting complexes. [, , ]
Q7: What are the notable photophysical properties of dmbpy-containing ruthenium(II) complexes?
A7: Ruthenium(II) complexes with dmbpy ligands often exhibit intense metal-to-ligand charge transfer (MLCT) transitions in the visible region, resulting in colored solutions and potential applications in solar energy conversion and photocatalysis. [, , , ]
Q8: How do the photophysical properties of dmbpy-containing complexes relate to their performance in dye-sensitized solar cells (DSSCs)?
A8: The light-harvesting efficiency of dmbpy-containing ruthenium(II) complexes in DSSCs is linked to their strong MLCT absorption bands in the visible region. Structural modifications of dmbpy, such as the introduction of electron-donating groups, can further enhance light absorption and improve device performance. []
Q9: Can dmbpy be used to create systems capable of utilizing near-infrared (NIR) light for photocatalysis?
A9: Research has demonstrated the potential of incorporating dmbpy into larger, multinuclear ruthenium complexes capable of absorbing NIR light. These complexes have shown promise in driving H2 evolution from water using NIR light, opening doors to utilizing a wider range of the solar spectrum for artificial photosynthesis. []
Q10: How is computational chemistry used to understand the properties and reactivity of dmbpy complexes?
A10: Computational methods, such as Density Functional Theory (DFT), are invaluable tools for investigating the electronic structure, bonding, and reaction mechanisms of dmbpy complexes. These calculations provide insights into the factors governing their reactivity and guide the design of new catalysts and materials. [, , ]
Q11: Have any Structure-Activity Relationship (SAR) studies been conducted on dmbpy derivatives?
A11: Yes, SAR studies have been conducted on dmbpy derivatives, particularly in the context of their use as ligands in metal complexes. Researchers investigate how modifications to the dmbpy framework, such as the introduction of different substituents, influence the complex's electrochemical properties, photophysical behavior, and catalytic activity. These studies are crucial for optimizing ligand design for specific applications. [, ]
Q12: What is known about the material compatibility of dmbpy and its complexes?
A13: The compatibility of dmbpy and its complexes with different materials, such as electrodes and semiconductor surfaces, is essential for applications like DSSCs and electrocatalysis. Research often focuses on understanding how these molecules interact with and bind to surfaces to optimize device performance and stability. [, ]
Q13: What analytical methods are commonly used to study dmbpy and its complexes?
A14: In addition to the spectroscopic techniques mentioned earlier, analytical methods such as electrochemistry (cyclic voltammetry), X-ray crystallography, mass spectrometry, and elemental analysis are routinely employed to characterize and quantify dmbpy and its complexes. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














